molecular formula C14H21NO2 B14873956 1-(4-Methoxybenzyl)-4,4-dimethylpyrrolidin-3-ol

1-(4-Methoxybenzyl)-4,4-dimethylpyrrolidin-3-ol

Cat. No.: B14873956
M. Wt: 235.32 g/mol
InChI Key: VPFRKLVMPRESEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-4,4-dimethylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the pyrrolidine ring, along with two methyl groups at the 4-position and a hydroxyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-4,4-dimethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 4,4-dimethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C. The resulting intermediate is then subjected to hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-4,4-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 1-(4-Methoxybenzyl)-4,4-dimethylpyrrolidin-3-one.

    Reduction: Formation of 1-(4-Methoxybenzyl)-4,4-dimethylpyrrolidine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

1-(4-Methoxybenzyl)-4,4-dimethylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors, modulating their activity and affecting signal transduction processes. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-4,4-dimethylpyrrolidin-3-ol can be compared with other similar compounds, such as:

    1-(4-Methoxybenzyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.

    1-(4-Methoxybenzyl)-4-methylpyrrolidin-3-ol: Differing by the presence of only one methyl group at the 4-position.

    1-(4-Methoxybenzyl)-4,4-dimethylpyrrolidin-2-ol: Differing by the position of the hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4,4-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C14H21NO2/c1-14(2)10-15(9-13(14)16)8-11-4-6-12(17-3)7-5-11/h4-7,13,16H,8-10H2,1-3H3

InChI Key

VPFRKLVMPRESEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1O)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.